molecular formula C16H19NO3S B14420011 Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide CAS No. 84950-45-8

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide

Cat. No.: B14420011
CAS No.: 84950-45-8
M. Wt: 305.4 g/mol
InChI Key: AKUZLDFQPAHRKH-UHFFFAOYSA-N
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Description

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a sulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyridine derivative followed by oxidation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to other sulfur-containing functionalities.

    Substitution: The methyl and sulfonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-sulfonyl-5-methyl-: Lacks the 1-(2,5-dimethylphenyl)ethyl group.

    Pyridine, 2-[[1-(phenyl)ethyl]sulfonyl]-5-methyl-: Similar structure but with a phenyl group instead of a 2,5-dimethylphenyl group.

Uniqueness

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

84950-45-8

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenyl)ethylsulfonyl]-5-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C16H19NO3S/c1-11-5-7-13(3)15(9-11)14(4)21(19,20)16-8-6-12(2)10-17(16)18/h5-10,14H,1-4H3

InChI Key

AKUZLDFQPAHRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)S(=O)(=O)C2=[N+](C=C(C=C2)C)[O-]

Origin of Product

United States

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